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Introduction
The development of synthetic bone grafts that actively promote regeneration while bearing

physiological loads is a critical challenge in tissue engineering. This document details the

application of a novel hybrid ink formulation for 3D printing bioactive bone scaffolds via Direct

Ink Writing (DIW). These inks are composed of a silica-based organic/inorganic hybrid material

incorporating calcium methoxyethoxide (CME) as a bioactive calcium source. The addition of

calcium enhances the printability of the inks and, crucially, imparts bioactive properties to the

resulting scaffolds, stimulating the formation of hydroxycarbonate apatite (HCA) – the mineral

component of bone – and ensuring biocompatibility.[1][2][3]

The hybrid material consists of inorganic (silica-calcia) and organic

(poly(tetrahydrofuran)/poly(caprolactone)) co-networks, which provides a unique combination of

toughness and controlled degradation.[1][2][3] By precisely controlling the calcium content, the

mechanical properties and bioactivity of the 3D printed scaffolds can be tailored to meet the

demands of bone regeneration applications.[1][2][3] These scaffolds are designed to have an

open, interconnected porous structure to facilitate vascularization and tissue ingrowth, a key

requirement for successful bone repair.[1][3]
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The following tables summarize the key quantitative data from studies on SiO₂-

CaO(CME)/PTHF/PCL-diCOOH hybrid scaffolds, demonstrating the impact of varying calcium
methoxyethoxide content on the final properties of the 3D printed structures.

Table 1: Ink Composition and 3D Printing Parameters[3]

Hybrid
Compositio
n
(TEOS:CME
Molar Ratio)

Inorganic:O
rganic Ratio
(wt%)

Target
Channel
Size (µm)

Target Strut
Size (µm)

Printing
Speed
(mm/s)

Deposition
Rate
(mL/min)

100S-CL (Ca-

free Control)
~25:75 500 100 10 0.05

95S5C(CME)

-CL
~25:75 500 100 10 0.05

90S10C(CME

)-CL
~25:75 500 100 10 0.05

70S30C(CME

)-CL
~25:75 500 100 10 0.05

60S40C(CME

)-CL
~25:75 500 100 10 0.05

Table 2: Post-Printing Scaffold Properties[1][3]
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Hybrid
Composition

Final X-Y
Channel Width
(µm)

Final Z
Channel Width
(µm)

Total Porosity
(%)

Interconnectivi
ty (%)

95S5C(CME)-CL 515.2 ± 80.2 150.5 ± 52.5 ~50 >99

90S10C(CME)-

CL
480.1 ± 72.3 120.4 ± 45.1 ~50 >99

70S30C(CME)-

CL
455.7 ± 65.4 115.8 ± 38.9 ~50 >99

60S40C(CME)-

CL
399.2 ± 95.5 103.2 ± 32.8 51.2 ± 2.8 99.9

Table 3: Mechanical Properties of 3D Printed Scaffolds[1][3]

Hybrid
Composition

Yield Strength
(MPa)

Modulus of
Toughness (MPa)

Strain to Failure
(%)

100S-CL (Ca-free

Control)
0.36 ± 0.14 0.06 ± 0.01 ~30

95S5C(CME)-CL ~0.36 Not Reported
Decreased by 6% vs

Control

90S10C(CME)-CL 0.71 ± 0.17 Not Reported Not Reported

70S30C(CME)-CL 0.90 ± 0.23 0.22 ± 0.04 ~30

60S40C(CME)-CL 0.38 Not Reported
Increased by 13% vs

Control

Experimental Protocols & Methodologies
This section provides detailed protocols for the synthesis of the calcium precursor, the

formulation of the 3D printing ink, the printing process itself, and the subsequent

characterization of the scaffolds.
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Protocol 1: Synthesis of Calcium Methoxyethoxide
(CME)
This protocol describes the synthesis of the calcium precursor, CME, which is incorporated into

the hybrid ink to provide bioactive calcium ions.[3]

Reaction Setup: Under an Argon atmosphere, add 2 g of calcium metal to 48 mL of

anhydrous 2-methoxyethanol in a reaction vessel.

Reaction Conditions: Heat the mixture to 80°C and maintain for 24 hours.

Purification: After the reaction, centrifuge the resulting solution for 20 minutes at 6,000 rpm to

pellet any unreacted calcium metal and other solid deposits.

Collection: Carefully decant the transparent, dark red supernatant, which is the CME

solution.

Concentration Measurement: Accurately determine the concentration of the CME solution for

consistent ink formulation.

Protocol 2: Hybrid Ink Formulation for Direct Ink Writing
This protocol details the formulation of the SiO₂-CaO(CME)/PTHF/PCL-diCOOH hybrid ink.

The ratios of TEOS to CME are adjusted to achieve the desired calcium content in the final

scaffold.[3]

Component Mixing: In a controlled environment, mix the organic components (PTHF, PCL-

diCOOH) with the inorganic precursors (TEOS and the synthesized CME solution).

Ratio Adjustment: Vary the molar ratios of TEOS to CME to create different ink formulations

(e.g., 95:5, 90:10, 70:30, 60:40). The amount of PCL-diCOOH is adjusted accordingly to

maintain a consistent inorganic-to-organic ratio of approximately 25:75 wt%.[3]

Initiation of Gelation: Initiate the sol-gel reaction. The ongoing gelation process is critical for

achieving the correct viscosity for printing.
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Viscosity Monitoring: Monitor the ink's viscosity. The ideal consistency is reached when the

ink can be smoothly extruded through the printing nozzle while being viscous enough to

retain its shape post-deposition.[3] The time window for printing is typically between 1 to 2

hours, which tends to increase with higher calcium content.[3]

Protocol 3: 3D Printing of Scaffolds by Direct Ink Writing
(DIW)
This protocol outlines the procedure for 3D printing the bone scaffolds using the formulated

hybrid ink.

Printer Setup: Load the formulated ink into a syringe and mount it onto a DIW 3D printer.

CAD Model: Design a lattice-like scaffold structure using CAD software. A typical design

involves struts laid down in a 0°/90° pattern to create interconnected channels.

Printing Parameters:

Nozzle Size: Use an appropriate nozzle diameter to achieve the desired strut size.

Printing Speed: Set the printing speed to 10 mm/s.[3]

Deposition Rate: Set the material deposition rate to 0.05 mL/min.[3]

Layer Height: Adjust the layer height to match the intended z-channel dimensions.

Printing Process: Execute the printing of the scaffold based on the CAD model and printing

parameters. The ongoing gelation of the ink helps to form bonds between successive layers.

[3]

Post-Printing Processing:

Aging & Drying: After printing, age and dry the scaffolds. This process will cause

significant but predictable shrinkage (50-75% compared to the CAD file dimensions).[1][3]

Final Dimensions: The process aims for final x-y channel widths of approximately 400-500

µm and z-channel heights of around 100-150 µm to promote vascularized bone
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regeneration.[1][3]

Protocol 4: In Vitro Bioactivity Assessment (Apatite
Formation)
This protocol is used to evaluate the bioactivity of the scaffolds by observing the formation of a

hydroxycarbonate apatite (HCA) layer on their surface in a solution that mimics the ion

concentration of human blood plasma.

Sample Preparation: Cut scaffolds into 5 x 5 x 5 mm³ cubes. Rinse them three times in

deionized water to remove any residual reaction by-products.[1][3]

Immersion in SBF: Place the rinsed scaffolds in Simulated Body Fluid (SBF) at a

concentration of 1.5 mg of scaffold per 1 mL of SBF.[1][3]

Incubation: Incubate the samples at 37°C with agitation (120 rpm).[1][3]

Time Points: Analyze the scaffolds at various time points (e.g., 3, 7, 21, 30, 60, and 90 days)

to monitor the formation and growth of the HCA layer.[2][3]

Analysis: Use techniques such as Scanning Electron Microscopy (SEM) and Fourier-

transform infrared spectroscopy (FTIR) to confirm the presence and composition of the

apatite layer. The 70S30C(CME)-CL hybrids have been shown to form HCA within just three

days.[1][2]

Protocol 5: Cytotoxicity Evaluation
This protocol assesses the biocompatibility of the scaffold material by testing for cytotoxic

effects on relevant human cells.

Preparation of Extracts: Prepare conditioned media by immersing the 70S30C(CME)-CL

hybrid scaffolds in a cell growth medium.

Cell Culture: Culture human bone marrow stromal cells (h-BMSCs) in a 96-well plate until

they form a semi-confluent monolayer.[3]
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Exposure: Replace the standard growth medium with the conditioned media (extracts) from

the scaffolds.

Incubation: Incubate the cells with the extracts for 24 hours under standard sterile culture

conditions (37°C, 5% CO₂).[2][3]

Viability Assay: Assess cell viability using a metabolic assay such as Alamar Blue. A

decrease in fluorescence reading compared to control cells (in non-conditioned media)

would indicate a cytotoxic effect. Studies have shown that extracts from these scaffolds do

not cause cytotoxic effects on h-BMSCs over a 24-hour period.[1][2][3]

Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
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Caption: Workflow for the fabrication and characterization of 3D printed bone scaffolds.

Potential Signaling Pathways in Calcium-Mediated
Osteogenesis
The release of calcium ions (Ca²⁺) from bioactive scaffolds is known to stimulate bone

regeneration by activating several key signaling pathways in osteoprogenitor cells. While the

specific pathways activated by CME-based scaffolds require further investigation, the diagram

below illustrates the primary mechanisms generally attributed to calcium-based biomaterials.[4]

[5]
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Caption: Potential signaling pathways activated by calcium ions for bone regeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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